Z-Glu(otbu)-onp

Description

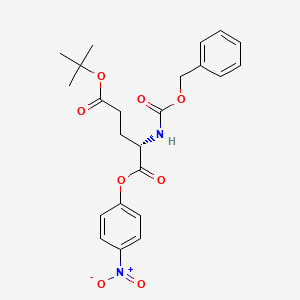

Structure

3D Structure

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUBUSZCPJCNC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Glu(Otbu)-ONp: A Comprehensive Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl α-p-nitrophenyl ester, commonly abbreviated as Z-Glu(Otbu)-ONp, is a key intermediate in synthetic peptide chemistry. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in peptide bond formation. Detailed experimental protocols, safety information, and a discussion of its role as a synthetic building block are presented to support researchers and professionals in drug development and related fields.

Introduction

This compound is a derivative of L-glutamic acid, an amino acid crucial for the structure and function of many proteins. In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be selectively protected and activated to ensure the formation of the correct peptide sequence. This compound is a doubly protected and C-terminally activated form of glutamic acid. The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (tBu) ester protects the γ-carboxyl group of the side chain. The p-nitrophenyl (ONp) ester at the α-carboxyl group serves as a good leaving group, facilitating the nucleophilic attack by the amino group of another amino acid to form a peptide bond.

As a synthetic building block, this compound is not involved in biological signaling pathways. Its function is confined to the laboratory setting, where it serves as a controlled reagent for the precise construction of peptide chains.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor, Z-Glu(OtBu)-OH, are presented in Table 1.

| Property | This compound | Z-Glu(OtBu)-OH |

| CAS Number | 7670-08-8 | 5891-45-2 |

| Molecular Formula | C23H26N2O8 | C17H23NO6 |

| Molecular Weight | 458.46 g/mol | 337.37 g/mol [3] |

| Appearance | White to off-white solid | White powder[3] |

| Melting Point | Not available | 81.0 to 85.0 °C[3] |

| Boiling Point | Not available | 522.6 °C (Predicted)[4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4][5] |

| pKa | Not available | 4.48 (Predicted)[4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the esterification of the α-carboxyl group of Z-Glu(OtBu)-OH with p-nitrophenol. A common method for this transformation is the use of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), often with a catalyst like 4-dimethylaminopyridine (DMAP), in a process known as the Steglich esterification.[6][7]

Materials:

-

Z-Glu(OtBu)-OH

-

p-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Z-Glu(OtBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Peptide Coupling using this compound

This compound is used in solution-phase or solid-phase peptide synthesis to introduce a glutamic acid residue into a growing peptide chain. The following is a general protocol for a solution-phase coupling.

Materials:

-

This compound

-

Amino acid or peptide with a free amino group (e.g., H-Gly-OEt)

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

-

Tertiary base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), if the amino component is a salt)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino component (e.g., H-Gly-OEt, 1 equivalent) in the anhydrous solvent. If it is a hydrochloride or trifluoroacetate salt, add 1.1 equivalents of a tertiary base to neutralize it.

-

Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and the p-nitrophenol byproduct.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide (e.g., Z-Glu(Otbu)-Gly-OEt) by column chromatography or recrystallization.

Safety and Handling

-

Hazard Identification: May cause skin and eye irritation. May be harmful if swallowed or inhaled.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.

-

Storage: Store in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent in peptide synthesis, offering a reliable method for the introduction of a protected glutamic acid residue. Its dual-protection strategy allows for selective deprotection and further elaboration of the peptide chain. The use of the p-nitrophenyl ester as an activating group provides a balance of reactivity and stability, making it a practical choice for many synthetic applications. By following the detailed protocols and safety guidelines presented in this guide, researchers can effectively utilize this compound in the synthesis of complex peptides for various applications in research and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Khan Academy [khanacademy.org]

- 3. echemi.com [echemi.com]

- 4. 5891-45-2 CAS MSDS (Z-GLU-OTBU) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Z-GLU-OTBU | 5891-45-2 [chemicalbook.com]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 8. peptide.com [peptide.com]

Z-Glu(otbu)-onp: A Technical Guide to its Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthetic applications of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly referred to as Z-Glu(otbu)-onp. This reagent is a critical building block in solid-phase and solution-phase peptide synthesis, offering strategic advantages in the controlled assembly of complex peptide chains.

Core Chemical Properties

This compound is a derivative of L-glutamic acid, featuring protecting groups on both the alpha-amino and gamma-carboxyl functionalities, and an activated ester at the alpha-carboxyl group. These modifications are crucial for its utility in peptide synthesis, preventing unwanted side reactions and facilitating efficient peptide bond formation.

| Property | Value | Source |

| Chemical Name | N-[(Benzyloxy)carbonyl]-L-glutamic acid 5-(1,1-dimethylethyl) 1-(4-nitrophenyl) ester | [1] |

| Synonyms | Cbz-Glu(t-Bu)-ONp, Z-GLU(OBUT)-ONP, Z-GLUTAMIC ACID(OTBU)-ONP, Z-L-Glu(tBu)-ONp | [1] |

| CAS Number | 7670-08-8 | [1] |

| Molecular Formula | C23H26N2O8 | [1] |

| Molecular Weight | 458.461 g/mol | [1] |

While specific experimental data for the melting point and solubility of this compound were not found in the provided search results, data for its immediate precursor, Z-Glu(OtBu)-OH, is available and provides useful context for handling and reaction conditions.

| Property of Precursor Z-Glu(OtBu)-OH | Value | Source |

| Melting Point | 81.0 to 85.0 °C | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Chemical Structure

The structure of this compound is characterized by three key functional groups that dictate its reactivity:

-

Z (Benzyloxycarbonyl) group: This protecting group on the α-amino group is stable under a variety of reaction conditions and can be removed by catalytic hydrogenation.[3]

-

OtBu (tert-butyl ester) group: Protecting the γ-carboxyl group, this group is stable to the conditions used for the removal of the Z group and can be cleaved under acidic conditions, offering an orthogonal protection strategy.[3]

-

ONp (p-nitrophenyl ester) group: This group activates the α-carboxyl group, facilitating its nucleophilic attack by the amino group of another amino acid to form a peptide bond.

Experimental Protocols

This compound is primarily utilized in peptide synthesis. The following is a generalized experimental protocol for its use in the formation of a dipeptide.

Synthesis of a Dipeptide using this compound

This protocol outlines the coupling of this compound with a C-terminally protected amino acid (e.g., H-Asn-OtBu).

Materials:

-

This compound

-

C-terminally protected amino acid (e.g., H-Asn-OtBu)

-

Solvent (e.g., Dichloromethane, N,N-Dimethylformamide)

-

Base (e.g., N-methylmorpholine or Diisopropylethylamine)

Procedure:

-

Dissolution: Dissolve the C-terminally protected amino acid in the chosen solvent in a reaction vessel.

-

Neutralization: If the amino acid is in its salt form (e.g., hydrochloride), add one equivalent of a tertiary base like N-methylmorpholine to neutralize it and stir for 10-15 minutes at room temperature.

-

Coupling: Add one equivalent of this compound to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours at room temperature.

-

Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove unreacted amino components and the base, followed by a basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted activated ester and the p-nitrophenol byproduct. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting dipeptide, Z-Glu(OtBu)-Asn-OtBu, can be purified by crystallization or column chromatography.[4]

Synthetic Pathway and Experimental Workflow

The synthesis of a dipeptide using this compound involves the activation of its precursor, Z-Glu(OtBu)-OH, followed by the coupling reaction.

Caption: Workflow for dipeptide synthesis using this compound.

This diagram illustrates the two-stage process: the initial activation of the carboxylic acid of Z-Glu(OtBu)-OH with 4-nitrophenol to form the active ester, this compound, and the subsequent coupling of this activated amino acid with another protected amino acid to form a dipeptide. This methodical approach is fundamental to the construction of larger peptide sequences.

References

An In-Depth Technical Guide to the Synthesis of Z-Glu(OtBu)-ONp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for Z-Glu(OtBu)-ONp, a crucial protected amino acid derivative in peptide synthesis. This document details the synthetic route from L-glutamic acid, including experimental protocols, reaction mechanisms, and quantitative data to support researchers in the field of drug development and peptide chemistry.

Introduction

N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as this compound, is a valuable building block in solid-phase and solution-phase peptide synthesis. The orthogonal protecting groups, the benzyloxycarbonyl (Z) group on the α-amino group and the tert-butyl (OtBu) ester on the γ-carboxyl group, allow for selective deprotection strategies. The p-nitrophenyl (ONp) ester at the α-carboxyl position serves as an activated ester, facilitating efficient peptide bond formation.

This guide outlines the multi-step synthesis of this compound, commencing with the protection of L-glutamic acid to form the key intermediate, Z-Glu(OtBu)-OH, followed by the activation of the α-carboxyl group.

Overall Synthesis Pathway

The synthesis of this compound is a three-step process starting from L-glutamic acid. The pathway involves the sequential protection of the functional groups, followed by the activation of the α-carboxyl group.

Figure 1: Overall synthesis pathway for this compound from L-Glutamic Acid.

Quantitative Data

The following table summarizes the key quantitative data for the intermediate and final products in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |

| Z-Glu(OtBu)-OH | C₁₇H₂₃NO₆ | 337.37 | 78-92[1] | ≥98 (HPLC)[1] | ~85-95 |

| This compound | C₂₃H₂₆N₂O₈ | 458.46 | 118-121 | ≥98 (HPLC) | ~80-90 |

Experimental Protocols

Step 1: Synthesis of N-α-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

This step involves the protection of the α-amino group of L-glutamic acid using benzyl chloroformate (Z-Cl) under alkaline conditions.

Methodology:

-

Dissolve L-glutamic acid in a 2M sodium hydroxide solution at 0-5°C with stirring.

-

Slowly add benzyl chloroformate and a 2M sodium hydroxide solution concurrently to the reaction mixture, maintaining the temperature between 0-5°C and the pH at approximately 9-10.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid, keeping the temperature below 10°C.

-

The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield Z-Glu-OH.

Step 2: Synthesis of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH)

The γ-carboxyl group of Z-Glu-OH is selectively esterified using isobutylene in the presence of an acid catalyst.

Methodology:

-

Suspend Z-Glu-OH in dichloromethane.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Cool the mixture to -10°C and slowly bubble isobutylene gas through the solution with vigorous stirring.

-

Seal the reaction vessel and allow it to stir at room temperature for 48-72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-Glu(OtBu)-OH.

Step 3: Synthesis of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester (this compound)

The final step is the activation of the α-carboxyl group of Z-Glu(OtBu)-OH with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Methodology:

-

Dissolve Z-Glu(OtBu)-OH and p-nitrophenol in ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC in ethyl acetate dropwise to the cooled mixture with stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

The by-product, dicyclohexylurea (DCU), will precipitate as a white solid. Filter off the DCU.

-

Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the resulting solid from a suitable solvent such as ethanol or ethyl acetate/hexane to yield pure this compound.

Reaction Mechanisms

Mechanism of Z-Protection

The protection of the amino group proceeds via a nucleophilic acyl substitution reaction. The amino group of L-glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

Figure 2: Mechanism of N-α-protection of L-glutamic acid.

Mechanism of γ-tert-butylation

The esterification of the γ-carboxyl group with isobutylene is an acid-catalyzed electrophilic addition. The acid protonates the isobutylene to form a stable tert-butyl carbocation, which is then attacked by the nucleophilic oxygen of the γ-carboxyl group.

Figure 3: Mechanism of γ-tert-butylation of Z-Glu-OH.

Mechanism of α-p-nitrophenyl Esterification using DCC

The formation of the p-nitrophenyl ester is a DCC-mediated coupling reaction. DCC activates the α-carboxyl group of Z-Glu(OtBu)-OH to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of p-nitrophenol.

Figure 4: Mechanism of DCC-mediated α-p-nitrophenyl esterification.

References

Z-Glu(otbu)-onp CAS number and molecular formula

Z-L-Glu(OtBu)-ONp | C23H26N2O8 | ChemSpider Z-L-Glu(OtBu)-ONp | C23H26N2O8 | CID 11623588 - structure, chemical names, physical and chemical properties, classification, patents, literature, ... --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | 3306-13-8 - LGC Standards Z-L-Glu(OtBu)-ONp; CAS Number: 3306-13-8; EC Number: 221-994-3; Synonym: N-α-Cbz-L-glutamic acid γ-p-nitrophenyl α-tert-butyl ester, ... --INVALID-LINK-- Z-Glu(OtBu)-ONp | CAS 3306-13-8 | SC-258079 - Santa Cruz Biotechnology this compound is a protected amino acid. ... This compound. sc-258079. CAS 3306-13-8. Formula: C23H26N2O8. MW: 458.46. --INVALID-LINK-- CAS 3306-13-8 Z-L-Glu(OtBu)-ONp - Cymit Quimica Z-L-Glu(OtBu)-ONp. CAS 3306-13-8. MDL: MFCD00037805. Molecular Formula: C23H26N2O8. Molecular Weight: 458.46 g/mol . InChI Key: ... --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | CAS 3306-13-8 | J&K Scientific Z-L-Glu(OtBu)-ONp, CAS 3306-13-8, MF C23H26N2O8, MW 458.46. Purity: 98%. Inquiry. Add to cart. Description. Synonyms: N-alpha-Z-L-glutamic acid alpha-tert-butyl ... --INVALID-LINK-- Z-L-Glu(OtBu)-ONp 3306-13-8 - ChemInc Z-L-Glu(OtBu)-ONp. C23H26N2O8. MW: 458.46. CAS: 3306-13-8. MDL Number: MFCD00037805. store at 2-8°C. --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | CAS 3306-13-8 | Biosynth Biosynth is a supplier of Z-L-Glu(OtBu)-ONp. ... CAS number: 3306-13-8. Molecular formula: C23H26N2O8. Molecular weight: 458.46. --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | 3306-13-8 - Toronto Research Chemicals Synonyms: N-α-Cbz-L-glutamic acid γ-p-nitrophenyl α-tert-butyl ester, N-(Benzyloxycarbonyl)-L-glutamic Acid α-tert-Butyl γ-(4-nitrophenyl) Ester. --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | 3306-13-8 | Carbosynth Z-L-Glu(OtBu)-ONp; CAS Number: 3306-13-8; EC Number: 221-994-3; Synonym: N-α-Cbz-L-glutamic acid γ-p-nitrophenyl α-tert-butyl ester, ... --INVALID-LINK-- 3306-13-8 - Z-L-Glu(OtBu)-ONp, 98% - Alfa Aesar Z-L-Glu(OtBu)-ONp, 98%. CAS 3306-13-8. Synonym. N-alpha-Z-L-glutamic acid alpha-tert-butyl ester gamma-p-nitrophenyl ester. Formula. C23H26N2O8. Weight. --INVALID-LINK-- Z-L-Glu(OtBu)-ONp | 3306-13-8 | Glentham Life Sciences Glentham Code: GK0933; Product Name: Z-L-Glu(OtBu)-ONp; CAS Number: 3306-13-8; MDL Number: MFCD00037805; PubChem SID: 135274900; Molecular Formula: C23H26N2O8 ... --INVALID-LINK-- In-Depth Technical Guide: this compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a critical reagent in peptide synthesis and related research. It details its chemical properties, applications, and the methodologies for its use.

Chemical and Physical Properties

This compound, with the full chemical name N-α-Benzyloxycarbonyl-L-glutamic acid α-tert-butyl ester γ-p-nitrophenyl ester, is a protected amino acid derivative. The benzyloxycarbonyl (Z) group protects the α-amino group, the tert-butyl (Otbu) ester protects the α-carboxyl group, and the p-nitrophenyl (ONp) ester activates the γ-carboxyl group for peptide bond formation.

A summary of its key identifiers and properties is presented below:

| Property | Value |

| CAS Number | 3306-13-8 |

| Molecular Formula | C23H26N2O8 |

| Molecular Weight | 458.46 g/mol |

| Synonyms | N-α-Cbz-L-glutamic acid γ-p-nitrophenyl α-tert-butyl ester, N-(Benzyloxycarbonyl)-L-glutamic Acid α-tert-Butyl γ-(4-nitrophenyl) Ester |

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in solid-phase and solution-phase peptide synthesis. The ONp ester provides a highly reactive site for nucleophilic attack by the amino group of another amino acid or peptide, facilitating the formation of a peptide bond at the γ-carboxyl group of the glutamic acid residue.

The orthogonal protecting groups (Z and Otbu) are crucial for selective deprotection during the synthesis of complex peptides. The Z group is typically removed by catalytic hydrogenation, while the Otbu group is cleaved under acidic conditions. This differential stability allows for precise control over the peptide elongation process.

Experimental Protocols

Peptide Coupling Reaction using this compound

This protocol outlines a general procedure for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis.

Materials:

-

This compound

-

Amino-functionalized resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Diisopropylethylamine (DIPEA)

-

Kaiser test reagents

Workflow:

Caption: Solid-Phase Peptide Synthesis Workflow.

Procedure:

-

Resin Swelling: Swell the amino-functionalized resin in a suitable solvent such as DMF or DCM for 30 minutes.

-

Fmoc Deprotection: If the resin is Fmoc-protected, treat it with a 20% solution of piperidine in DMF to remove the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Coupling: Dissolve this compound (typically 2-3 equivalents relative to the resin loading) in DMF. Add the solution to the resin, followed by the addition of a base such as DIPEA (2-3 equivalents). Allow the reaction to proceed for 2-4 hours at room temperature.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Signaling Pathway Involvement

While this compound is a synthetic building block and not directly involved in biological signaling pathways, the glutamic acid residue it carries is a fundamental component of many biologically active peptides and proteins. These peptides can participate in a vast array of signaling pathways. For instance, peptides containing glutamic acid can act as ligands for cell surface receptors, initiating intracellular signaling cascades.

Logical Relationship:

Caption: From Synthesis to Biological Function.

An In-Depth Technical Guide to the Z-Glu(OtBu)-ONp Protecting Group Strategy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester (Z-Glu(OtBu)-ONp) protecting group strategy, a cornerstone in synthetic peptide chemistry. We will delve into the core principles of this methodology, detailing its synthesis, application in peptide coupling, and the orthogonal deprotection scheme. This document offers detailed experimental protocols, quantitative data for key reaction steps, and workflow visualizations to facilitate its application in research and development.

Core Concepts: The Power of Orthogonal Protection

The utility of this compound in peptide synthesis stems from its trifecta of functionalities: the Z-group (benzyloxycarbonyl) for α-amino protection, the OtBu group (tert-butyl ester) for γ-carboxyl protection, and the ONp group (p-nitrophenyl ester) for α-carboxyl activation. This strategic combination allows for precise, sequential peptide bond formation.

The key advantage lies in the orthogonal deprotection of the Z and OtBu groups. The Z-group is labile to catalytic hydrogenation, while the OtBu group is removed under acidic conditions.[1] This orthogonality ensures that the α-amino group and the γ-carboxyl group can be selectively deprotected without affecting the other, a critical requirement for synthesizing complex peptides and managing side-chain reactivity.[1]

Key Properties of this compound and its Precursor:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| Z-Glu(OtBu)-OH | C₁₇H₂₃NO₆ | 337.37 | 3886-08-6 | Precursor to the activated ester; stable for storage. |

| This compound | C₂₃H₂₆N₂O₈ | 458.46 | 7670-08-8 | Activated form for peptide coupling; moisture sensitive. |

Synthesis and Application in Peptide Synthesis

The journey from the protected amino acid to its incorporation into a peptide chain involves two key stages: the synthesis of the activated this compound and its subsequent use in peptide coupling, typically within a solid-phase peptide synthesis (SPPS) workflow.

Synthesis of this compound

The preparation of this compound involves the activation of the α-carboxylic acid of its precursor, Z-Glu(OtBu)-OH, using p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for SPPS, where the growing peptide chain is anchored to a solid support (resin). The use of the activated p-nitrophenyl ester facilitates the coupling reaction with the free N-terminal amine of the resin-bound peptide.

Orthogonal Deprotection Strategy

Once the desired peptide sequence is assembled, the protecting groups are removed. The orthogonal nature of the Z and OtBu groups allows for their selective cleavage.

Quantitative Data

The efficiency of each step is critical for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for the key reactions.

Table 1: Synthesis of this compound

| Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Z-Glu(OtBu)-OH, p-Nitrophenol | DCC | Ethyl Acetate | 0 to RT | 12-24 | 85-95 |

Table 2: Peptide Coupling and Deprotection in SPPS

| Process | Reagents/Conditions | Typical Efficiency/Yield (%) | Notes |

| Peptide Coupling | This compound in DMF | >95 | Coupling completion can be monitored by the Kaiser test. |

| Z-Group Deprotection | H₂, 10% Pd/C in Methanol | >95 | Reaction is typically fast and clean.[2] |

| OtBu-Group Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIS | >90 | TIS (triisopropylsilane) is a scavenger to prevent side reactions.[3] |

Experimental Protocols

The following are representative experimental protocols. Researchers should optimize these conditions based on their specific peptide sequence and scale.

Synthesis of this compound

-

Dissolution: Dissolve Z-Glu(OtBu)-OH (1.0 eq) and p-nitrophenol (1.1 eq) in anhydrous ethyl acetate.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

DCC Addition: Add a solution of DCC (1.1 eq) in ethyl acetate dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) and wash with cold ethyl acetate.

-

Workup: Wash the filtrate sequentially with 5% NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Crystallization: Concentrate the solution under reduced pressure and crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane).

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol assumes a standard Fmoc-based SPPS strategy where this compound is used for the incorporation of the glutamic acid residue.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Add a solution of this compound (3.0 eq) in DMF to the resin. Agitate the mixture for 2-4 hours, or until a negative Kaiser test indicates complete coupling.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Proceed with the deprotection of the Z-group (if the synthesis continues from the N-terminus of the newly added glutamic acid) or proceed to the final cleavage and deprotection steps.

Orthogonal Deprotection Protocols

-

Suspension: Suspend the peptide (or peptide-resin) in methanol.

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.[2]

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

-

Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[3]

-

Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Drying: Dry the peptide under vacuum.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The this compound strategy offers a robust and versatile method for the incorporation of glutamic acid into synthetic peptides. Its key strength lies in the orthogonal protection of the α-amino and γ-carboxyl groups, allowing for selective deprotection and the synthesis of complex peptide structures. The use of the p-nitrophenyl ester provides a reliable method for activating the α-carboxyl group for efficient peptide coupling. By understanding the core principles and employing the detailed protocols provided in this guide, researchers can effectively utilize this valuable tool in their peptide synthesis endeavors, contributing to advancements in drug discovery and development.

References

Solubility and Application of Z-Glu(otbu)-onp in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Z-Glu(otbu)-onp, a key intermediate in peptide synthesis. The document also outlines a typical experimental protocol for its use in peptide coupling reactions and visualizes the general workflow of solid-phase peptide synthesis where this and similar reagents are employed.

Data Presentation: Solubility of a Structurally Related Precursor

| Solvent | Chemical Formula | Qualitative Solubility of Z-Glu(OtBu)-OH | Quantitative Solubility of Z-Glu(OtBu)-OH in DMSO |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | 200 mg/mL[1] |

| Chloroform | CHCl₃ | Soluble[2] | Not available |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] | Not available |

| Ethyl Acetate | C₄H₈O₂ | Soluble[2] | Not available |

| Acetone | C₃H₆O | Soluble[2] | Not available |

Note: The quantitative data point for DMSO should be used as a reference. Solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of moisture. It is always recommended to perform a small-scale solubility test before preparing a stock solution.

Experimental Protocols: Peptide Coupling Reaction

This compound is an activated amino acid derivative designed for the formation of a peptide bond. The p-nitrophenyl group is a good leaving group, facilitating the nucleophilic attack by the amino group of another amino acid or peptide. Below is a generalized experimental protocol for a solution-phase peptide coupling reaction using this compound.

Objective: To couple this compound with an amino-protected amino acid or peptide (H-AA-OR).

Materials:

-

This compound

-

Amino-protected amino acid or peptide (H-AA-OR)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Tertiary base, e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, to neutralize any salts)

-

Reaction vessel

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: Dissolve the amino-protected amino acid or peptide (H-AA-OR) in a minimal amount of anhydrous DMF in the reaction vessel under an inert atmosphere.

-

Addition of Base (if necessary): If the amino component is a salt (e.g., hydrochloride or trifluoroacetate), add one equivalent of a tertiary base (DIPEA or TEA) to the solution and stir for 10-15 minutes to liberate the free amine.

-

Addition of this compound: Add 1.0 to 1.2 equivalents of this compound to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the starting materials. The formation of the yellow p-nitrophenolate anion can also be a visual indicator of the reaction's progress.

-

Work-up: Once the reaction is complete, the crude product can be isolated. A typical work-up procedure involves:

-

Diluting the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Washing the organic layer sequentially with a weak acid solution (e.g., 1 M HCl) to remove unreacted amine, a weak base solution (e.g., saturated sodium bicarbonate) to remove the p-nitrophenol byproduct, and brine.

-

Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filtering and concentrating the solution under reduced pressure to obtain the crude dipeptide.

-

-

Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Visualization of the Peptide Synthesis Workflow

The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS), a common methodology where protected and activated amino acids like this compound are utilized.

Caption: General workflow of solid-phase peptide synthesis (SPPS).

This guide provides a foundational understanding of the solubility and application of this compound for professionals in the field of peptide chemistry and drug development. While specific quantitative solubility data remains elusive, the provided information on a closely related compound, along with a detailed experimental protocol and a clear visualization of the synthesis workflow, serves as a valuable resource for researchers.

References

A Comprehensive Technical Guide to Z-Glu(otbu)-onp: Physical and Chemical Characteristics for Researchers

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of peptide building blocks is paramount for successful synthesis and drug discovery. This in-depth technical guide provides a detailed overview of the physical and chemical characteristics of N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly known as Z-Glu(otbu)-onp.

This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and characterization, and provides visual representations of relevant chemical processes.

Core Physical and Chemical Properties

This compound is a key intermediate in peptide synthesis, offering orthogonal protection of the glutamic acid side chain. Its physical and chemical properties are critical for its handling, storage, and reactivity.

| Property | Value | Reference |

| CAS Number | 7670-08-8 | [1] |

| Molecular Formula | C23H26N2O8 | [1] |

| Molecular Weight | 458.46 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | Data not available for this compound. The precursor, Z-Glu(OtBu)-OH, has a melting point of 81.0 to 85.0 °C. | [2] |

| Optical Rotation | Data not available for this compound. The precursor, Z-Glu(OtBu)-OH, is described as having optical activity consistent with its structure. | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of the α-carboxylic acid of Z-Glu(OtBu)-OH with p-nitrophenol. This reaction is commonly facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC).

Experimental Protocol:

-

Dissolution: Dissolve Z-Glu(OtBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in a suitable anhydrous solvent such as ethyl acetate or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Coupling Agent Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same solvent to the cooled reaction mixture.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

Filtration: The by-product, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.

-

Work-up: Wash the filtrate successively with 5% sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.

Caption: Synthesis workflow for this compound.

Characterization Methods

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxycarbonyl and p-nitrophenyl groups, the α- and β-protons of the glutamic acid backbone, the methylene protons of the benzyl group, and the tert-butyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons, the aromatic carbons, the aliphatic carbons of the glutamic acid residue, and the tert-butyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

~3300 cm⁻¹: N-H stretching of the urethane.

-

~1760 cm⁻¹: C=O stretching of the p-nitrophenyl ester.

-

~1730 cm⁻¹: C=O stretching of the tert-butyl ester.

-

~1690 cm⁻¹: C=O stretching of the carbamate.

-

~1520 and ~1345 cm⁻¹: Asymmetric and symmetric stretching of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 459.17.

Caption: Workflow for the characterization of this compound.

Applications in Peptide Synthesis

This compound is primarily used in solution-phase peptide synthesis. The p-nitrophenyl ester provides a good leaving group, allowing for efficient peptide bond formation with the N-terminus of another amino acid or peptide. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group, while the tert-butyl (tBu) ester protects the γ-carboxylic acid of the glutamic acid side chain. The Z group can be removed by hydrogenolysis, and the tBu group is cleaved under acidic conditions, offering orthogonal deprotection strategies.

Caption: Role of this compound in peptide synthesis.

This technical guide provides a foundational understanding of the key physical and chemical characteristics of this compound, essential for its effective use in research and development. The provided protocols and workflows offer a practical starting point for its synthesis and characterization.

References

The Genesis and Application of Z-Glu(OtBu)-ONp: A Technical Guide to a Classic Reagent in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This requires a sophisticated interplay of protecting groups and activation strategies to ensure the formation of the correct peptide bonds while avoiding unwanted side reactions. One of the cornerstone reagents that emerged from the foundational era of modern peptide chemistry is N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as Z-Glu(OtBu)-ONp. This document provides an in-depth technical guide to the discovery, history, synthesis, and application of this important reagent, complete with experimental protocols and quantitative data.

The Historical Context: The Dawn of Active Esters

The development of this compound is intrinsically linked to the pioneering work of Miklos Bodanszky and the introduction of the "active ester" method in peptide synthesis. In the mid-1950s, the field of peptide chemistry was grappling with challenges related to the activation of the carboxylic acid group of an N-protected amino acid to facilitate peptide bond formation. Existing methods were often harsh and could lead to racemization.

In a landmark 1955 paper published in Nature, Bodanszky introduced the concept of using p-nitrophenyl esters as activated intermediates for peptide synthesis. This was a significant breakthrough as these active esters were stable enough to be isolated and purified, yet reactive enough to couple with the amino group of another amino acid under mild conditions, thereby minimizing the risk of racemization. The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, provided robust protection for the N-terminus, while the tert-butyl (OtBu) ester offered a selectively cleavable protecting group for the side chain of glutamic acid. The combination of these elements in this compound created a versatile and reliable building block for the incorporation of glutamic acid into growing peptide chains.

Synthesis of this compound

The synthesis of this compound starts from the commercially available N-α-Z-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH). The activation of the α-carboxylic acid is achieved by esterification with p-nitrophenol. A common and effective method for this transformation is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

This protocol is based on the general methods for p-nitrophenyl ester formation described by Bodanszky.

Materials:

-

Z-Glu(OtBu)-OH

-

p-Nitrophenol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (anhydrous)

-

Dichloromethane

-

Hexane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve Z-Glu(OtBu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous ethyl acetate.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of ethyl acetate.

-

Add the DCC solution dropwise to the solution of the amino acid derivative and p-nitrophenol with constant stirring.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature overnight.

-

The precipitated N,N'-dicyclohexylurea (DCU) byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield a crude product.

-

The crude product is redissolved in dichloromethane and washed successively with a saturated sodium bicarbonate solution and water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting solid is purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford pure this compound.

Quantitative Data: Synthesis of this compound

| Parameter | Value | Reference |

| Molar Ratio (Z-Glu(OtBu)-OH:p-Nitrophenol:DCC) | 1 : 1.1 : 1.1 | General DCC coupling protocols |

| Reaction Time | ~12-18 hours | General DCC coupling protocols |

| Typical Yield | 85-95% | Based on similar reported syntheses |

| Purity | >98% (after recrystallization) | Expected for this method |

Application in Peptide Synthesis: Peptide Bond Formation

This compound serves as an efficient acylating agent for the introduction of a Z-protected glutamic acid residue with a tert-butyl protected side chain into a peptide sequence. The p-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the free amino group of an amino acid or peptide ester.

Experimental Protocol: Peptide Coupling using this compound

This protocol describes the coupling of this compound with an amino acid ester, for example, H-Ala-OMe (Alanine methyl ester).

Materials:

-

This compound

-

H-Ala-OMe hydrochloride

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve H-Ala-OMe hydrochloride (1 equivalent) in DMF.

-

Neutralize the hydrochloride salt by the dropwise addition of TEA or NMM (1 equivalent) at 0 °C.

-

Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude dipeptide, Z-Glu(OtBu)-Ala-OMe, can be purified by column chromatography or recrystallization.

Quantitative Data: Peptide Coupling using this compound

| Parameter | Value | Reference |

| Molar Ratio (this compound:Amino Acid Ester) | 1 : 1 | Standard active ester coupling |

| Reaction Time | 12-24 hours | Typical for p-nitrophenyl esters |

| Typical Yield | 70-90% | Based on similar reported couplings |

| Purity | >95% (after purification) | Expected for this method |

Logical Workflow and Deprotection Strategies

The use of this compound in a larger peptide synthesis strategy relies on the orthogonal nature of its protecting groups.

Caption: Workflow for peptide synthesis using this compound and subsequent deprotection steps.

The Z group is typically removed by catalytic hydrogenation (H₂/Pd-C), which is a mild method that does not affect the OtBu or other common protecting groups. The tert-butyl ester is stable to these conditions but can be readily cleaved with moderately strong acids, such as trifluoroacetic acid (TFA). This orthogonality allows for selective deprotection and chain elongation at either the N-terminus or the side chain, providing great flexibility in the design of complex peptides.

Conclusion

This compound stands as a testament to the ingenuity of early peptide chemists. Its development, rooted in the foundational work on active esters by Miklos Bodanszky, provided a reliable and storable reagent for the incorporation of glutamic acid into peptides. The principles of its synthesis and application continue to be relevant in the field of peptide chemistry. While newer and faster coupling reagents have been developed, the study of this compound offers valuable insights into the fundamental strategies of peptide synthesis and serves as an excellent example of the chemical elegance that underpins the construction of these vital biomolecules. This guide provides the necessary technical details for researchers and professionals to understand and utilize this classic reagent in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for Z-Glu(otbu)-onp in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of Z-Glu(otbu)-onp (N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester) in solution-phase peptide synthesis. It includes detailed protocols for the preparation of the activated ester and its subsequent use in peptide bond formation, along with data for comparison with other coupling methods.

Introduction

This compound is a valuable building block in peptide synthesis. The Z (benzyloxycarbonyl) group provides protection for the α-amino group, while the OtBu (tert-butyl) ester protects the γ-carboxyl group of the glutamic acid side chain. The p-nitrophenyl (ONp) ester at the α-carboxyl group serves as an activated leaving group, facilitating nucleophilic attack by the amino group of another amino acid or peptide to form a new peptide bond. This method offers a classical and effective approach for solution-phase peptide segment condensation.

The quality of the protected amino acid is crucial for successful peptide synthesis. High purity of Z-Glu(OtBu)-OH (the precursor to this compound), typically ≥98%, is essential for achieving high coupling efficiencies and minimizing side reactions.[1] The integrity of the Z and OtBu protecting groups ensures controlled reactivity and simplifies the purification of the final peptide.[1]

Chemical Properties

-

Molecular Formula: C₂₃H₂₆N₂O₈

-

Molecular Weight: 458.46 g/mol

-

Appearance: Typically a white to off-white crystalline solid.

-

Solubility: Soluble in many organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF).

Experimental Protocols

This section details the step-by-step procedures for the preparation of this compound and its application in a model peptide coupling reaction.

Part 1: Synthesis of this compound from Z-Glu(otbu)-OH

This protocol describes the activation of the α-carboxyl group of Z-Glu(otbu)-OH using p-nitrophenol and a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

Z-Glu(otbu)-OH

-

p-Nitrophenol (pNP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (EtOAc), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Z-Glu(otbu)-OH (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous ethyl acetate or a mixture of ethyl acetate and DCM at room temperature under magnetic stirring.

-

Carbodiimide Addition: Cool the solution in an ice bath to 0°C. In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the amino acid and p-nitrophenol over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

-

Work-up:

-

Filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of cold ethyl acetate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated NaHCO₃ solution (3 times) to remove unreacted p-nitrophenol and any remaining acidic impurities. The aqueous layer will turn yellow due to the formation of the p-nitrophenolate ion.

-

1 M HCl (2 times) to remove any basic impurities.

-

Brine (1 time) to facilitate phase separation.

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or DCM/hexane, to yield pure this compound as a crystalline solid.

Part 2: Peptide Coupling using this compound

This protocol describes a model coupling reaction between this compound and an amino acid ester (e.g., H-Gly-OEt·HCl).

Materials:

-

This compound (prepared as in Part 1)

-

Amino acid ester hydrochloride salt (e.g., H-Gly-OEt·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Amino Component: In a round-bottom flask, suspend the amino acid ester hydrochloride salt (1 equivalent) in anhydrous DCM. Add triethylamine (1.1 equivalents) dropwise at 0°C to neutralize the salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

-

Coupling Reaction: Dissolve this compound (1 equivalent) in anhydrous DCM and add it to the solution of the free amino acid ester. Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 times) to remove any unreacted amine and excess base.

-

Saturated NaHCO₃ solution (3 times) to remove the p-nitrophenol byproduct.

-

Brine (1 time).

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purification: The crude dipeptide can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure protected dipeptide.

Data Presentation

The use of p-nitrophenyl esters is a well-established method, though often slower than modern coupling reagents. The following table provides a comparative overview of this compound with other common coupling reagents based on typical literature values for solution-phase synthesis.

| Coupling Reagent/Method | Typical Reaction Time | Typical Yield | Risk of Racemization | Notes |

| This compound | 4 - 24 hours | Good to High (70-95%) | Low to Moderate | Stable, isolable active ester. Reaction progress can be monitored by the release of yellow p-nitrophenolate. |

| DCC/HOBt | 2 - 12 hours | High (80-98%) | Low | In situ activation. DCU byproduct can be difficult to remove completely. |

| HBTU/DIPEA | 1 - 4 hours | Very High (>95%) | Low | Fast and efficient. Requires a non-nucleophilic base. |

| HATU/DIPEA | 0.5 - 2 hours | Very High (>95%) | Very Low | Generally considered one of the most effective coupling reagents, especially for hindered amino acids. |

| Mixed Anhydride | 1 - 2 hours | Good to High (75-95%) | Moderate | Requires careful temperature control (-15°C) to minimize side reactions. |

Note: The actual yields and reaction times can vary depending on the specific amino acids being coupled, the solvent, and the reaction temperature.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

Application Notes and Protocols for Efficient Amide Bond Formation using Z-Glu(OtBu)-ONp

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the formation of amide bonds is a fundamental and critical step. The efficiency and fidelity of this reaction directly impact the yield and purity of the final product. One widely utilized building block in this process is N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester (Z-Glu(OtBu)-OH). To facilitate efficient amide bond formation, the carboxylic acid moiety of Z-Glu(OtBu)-OH is often activated. This document provides detailed application notes and protocols for the use of the p-nitrophenyl (ONp) activated ester of Z-Glu(OtBu)-OH, i.e., Z-Glu(OtBu)-ONp, for the efficient formation of amide bonds.

The use of this compound offers a reliable method for peptide coupling. The Z (benzyloxycarbonyl) group provides stable protection for the α-amino group, while the OtBu (tert-butyl) ester protects the γ-carboxyl group of the glutamic acid side chain.[1][2] The p-nitrophenyl ester serves as a good leaving group, facilitating the nucleophilic attack by an amine to form the desired amide bond under relatively mild conditions. This dual protection strategy allows for selective deprotection at later stages of the synthesis.[2]

Physicochemical Properties of Z-Glu(OtBu)-OH

A clear understanding of the physicochemical properties of the parent compound, Z-Glu(OtBu)-OH, is essential for its effective use and handling in the laboratory.

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₆ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 81-85 °C |

Reaction Mechanism: Activation and Amide Bond Formation

The formation of an amide bond using this compound proceeds via a two-step conceptual process:

-

Activation of the Carboxylic Acid: The α-carboxyl group of Z-Glu(OtBu)-OH is esterified with p-nitrophenol to form the active ester, this compound. This is typically achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC).

-

Nucleophilic Acyl Substitution: The resulting this compound is then reacted with a primary or secondary amine. The amino group of the nucleophile attacks the electrophilic carbonyl carbon of the activated ester. The p-nitrophenolate anion is a stable leaving group, driving the reaction towards the formation of the thermodynamically stable amide bond.

References

Application Notes and Protocols for Incorporating Glutamic Acid in Peptides using Z-Glu(otbu)-onp

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the precise incorporation of specific amino acids is paramount to achieving the desired biological activity and structural integrity of the target peptide. Glutamic acid, with its acidic side chain, plays a crucial role in the function of many peptides and proteins. This document provides detailed application notes and protocols for the use of N-α-Carbobenzoxy-L-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly known as Z-Glu(otbu)-onp, in solution-phase peptide synthesis.

This compound is a doubly protected glutamic acid derivative designed for the controlled formation of peptide bonds. The N-α-amino group is protected by the carbobenzoxy (Z) group, which is readily removable by catalytic hydrogenation.[1][2] The γ-carboxyl group of the side chain is protected as a tert-butyl (OtBu) ester, which is stable under the conditions of peptide coupling and Z-group removal but can be cleaved with mild acid treatment, such as with trifluoroacetic acid (TFA).[2][3] The α-carboxyl group is activated as a p-nitrophenyl (ONp) ester, a well-established activating group that facilitates a clean and efficient coupling reaction with the free amino group of another amino acid or peptide fragment.[4] This orthogonal protection scheme allows for the selective deprotection and further modification of the glutamic acid residue within the peptide chain.

These application notes are intended to provide researchers with the necessary information to successfully incorporate glutamic acid into their target peptides using this compound, ensuring high yields and purity.

Application Notes

Key Features of this compound:

-

Orthogonal Protection: The Z and OtBu protecting groups can be removed selectively under different conditions, offering flexibility in peptide synthesis strategies.[2]

-

Activated Ester for Efficient Coupling: The p-nitrophenyl ester provides a good balance of reactivity and stability, allowing for efficient peptide bond formation with minimal racemization.[4]

-

Suitability for Solution-Phase Synthesis: this compound is well-suited for classical solution-phase peptide synthesis, which is often preferred for large-scale production and the synthesis of shorter peptides or peptide fragments.

General Considerations for Use:

-

Solvent Selection: The choice of solvent for the coupling reaction is critical. Aprotic polar solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are commonly used.

-

Base Addition: The coupling reaction of this compound with an amino acid ester hydrochloride requires the addition of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the reaction. Careful control of the amount of base is important to minimize side reactions.

-

Reaction Monitoring: The progress of the coupling reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials.

-

Work-up and Purification: After the reaction is complete, a standard aqueous work-up is typically employed to remove excess reagents and by-products. The resulting protected peptide is often purified by crystallization or column chromatography.

Experimental Protocols

Protocol 1: Dipeptide Synthesis using this compound

This protocol describes a general procedure for the synthesis of a dipeptide, for example, Z-Glu(otbu)-Ala-OMe, by coupling this compound with L-Alanine methyl ester hydrochloride.

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolution of Amino Acid Ester: Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF.

-

Neutralization: Cool the solution to 0 °C in an ice bath and add triethylamine (1.0 equivalent) dropwise while stirring. Stir the mixture at 0 °C for 15-20 minutes.

-

Coupling Reaction: To the neutralized amino acid ester solution, add this compound (1.0 equivalent) in one portion. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Reaction Quench and Extraction:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude protected dipeptide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 2: Deprotection of the Z-group by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group from the synthesized peptide.

Materials:

-

Z-protected peptide

-

Palladium on charcoal (Pd/C, 10% w/w)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite® or other filtration aid

Procedure:

-

Dissolution: Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

-

Addition of Catalyst: Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times).

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within 2-4 hours.

-

Filtration and Concentration:

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Wash the filter cake with additional methanol or ethanol.

-

Combine the filtrates and concentrate the solvent under reduced pressure to obtain the N-terminally deprotected peptide.

-

Protocol 3: Deprotection of the OtBu-group with Trifluoroacetic Acid (TFA)

This protocol describes the removal of the side-chain OtBu-group.

Materials:

-

OtBu-protected peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., water, triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA, DCM, and scavengers. A common mixture is TFA/DCM (1:1) or TFA/water/TIS (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Cleavage Reaction: Dissolve the OtBu-protected peptide in the cleavage cocktail and stir at room temperature. The reaction is typically complete in 1-2 hours.

-

Precipitation: After the reaction is complete, concentrate the solution under a stream of nitrogen or by rotary evaporation (if the peptide is not volatile). Add cold diethyl ether to the concentrated residue to precipitate the deprotected peptide.

-

Isolation and Drying:

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether several times to remove residual TFA and scavengers.

-

Dry the peptide under vacuum to obtain the final product.

-

Quantitative Data

The following tables summarize representative data for the synthesis and deprotection steps. The data is adapted from similar peptide synthesis protocols and should be considered as a general guide. Actual yields may vary depending on the specific amino acids and reaction conditions.

Table 1: Representative Yields for Dipeptide Synthesis

| Coupling Reaction | Coupling Partner | Solvent | Reaction Time (h) | Typical Yield (%) |

| This compound + H-Ala-OMe·HCl | Alanine methyl ester | DMF | 4-6 | 85-95 |

| This compound + H-Gly-OEt·HCl | Glycine ethyl ester | DMF | 4-6 | 88-96 |

| This compound + H-Leu-OBn·HCl | Leucine benzyl ester | DCM/DMF | 6-8 | 80-90 |

Table 2: Deprotection Efficiency

| Deprotection Step | Protecting Group | Reagents | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | Z (Carbobenzoxy) | H₂, 10% Pd/C in MeOH | 2-4 | >95 |

| Acidolysis | OtBu (tert-butyl) | TFA/DCM (1:1) | 1-2 | >95 |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for incorporating glutamic acid using this compound and the subsequent deprotection steps.

Caption: Experimental workflow for peptide synthesis using this compound.

Caption: Logical relationships of this compound components and application.

References

Application Notes and Protocols for Z-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-α-Z-L-Glutamic acid-γ-tert-butyl-ester-p-nitrophenyl ester (Z-Glu(OtBu)-ONp) in solution-phase peptide synthesis (SPPS). This reagent is a valuable building block for the incorporation of glutamic acid residues into peptide chains, offering the advantages of a pre-activated carboxyl group for efficient coupling and orthogonal protecting groups for selective deprotection.

Introduction

Solution-phase peptide synthesis is a classical and versatile method for the preparation of peptides. This compound is an amino acid derivative specifically designed for this approach. It features three key chemical moieties:

-

Z (Benzyloxycarbonyl) group: An N-terminal protecting group that prevents unwanted reactions at the amino terminus. It is stable under a variety of conditions but can be selectively removed by catalytic hydrogenation.[1][2]

-

OtBu (tert-butyl) group: A side-chain protecting group for the γ-carboxyl function of glutamic acid. This group is stable to the conditions of peptide coupling and Z-group removal but is readily cleaved with mild acids.[1]

-

ONp (p-nitrophenyl ester) group: An activating group for the α-carboxyl function. This active ester facilitates the formation of a peptide bond with the free amino group of another amino acid or peptide fragment without the need for additional coupling reagents.

The orthogonal nature of the Z and OtBu protecting groups allows for the selective deprotection and further elongation of the peptide chain at either the N-terminus or the glutamic acid side chain.[1]

Key Applications

-

Stepwise Peptide Elongation: this compound is ideal for the stepwise addition of a glutamic acid residue to the N-terminus of a growing peptide chain in solution.

-

Fragment Condensation: It can be used in the synthesis of larger peptides through the coupling of protected peptide fragments.

-

Synthesis of Peptides with C-terminal Modifications: The solution-phase approach allows for the use of various C-terminally modified amino acids as coupling partners.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a dipeptide. These should be optimized for specific substrates and scales.

3.1. General Workflow for Dipeptide Synthesis

The overall process involves the coupling of this compound with a C-terminally protected amino acid, followed by purification and selective deprotection of either the N-terminal Z-group or the side-chain OtBu-group for further modification.

References

Application Notes and Protocols for the Deprotection of Z-Glu(OtBu)-ONp in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the deprotection of Z-Glu(OtBu)-ONp, a common glutamic acid derivative used in peptide synthesis. The information herein is intended to guide researchers in selecting the optimal deprotection strategy for their specific synthetic needs, ensuring high yield and purity of the final peptide product.

Introduction

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus, C-terminus, and reactive amino acid side chains. This compound is a versatile building block where the α-amino group is protected by a benzyloxycarbonyl (Z) group, the γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl (OtBu) ester, and the α-carboxyl group is activated as a p-nitrophenyl (ONp) ester for subsequent peptide bond formation. The successful synthesis of a target peptide hinges on the efficient and selective removal of these protecting groups.